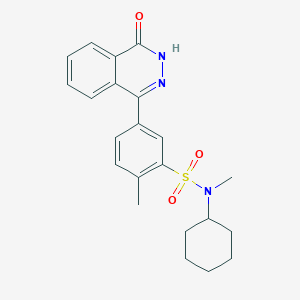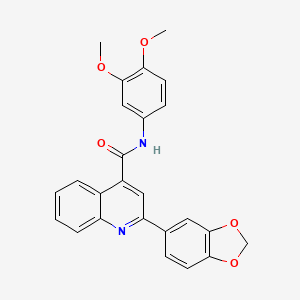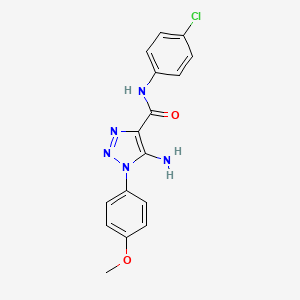
N-cyclohexyl-N,2-dimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide
Descripción general
Descripción
N-cyclohexyl-N,2-dimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. This compound is also known as PHPS1 and is a potent and selective inhibitor of the protein phosphatase 2A (PP2A) enzyme.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-N,2-dimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide involves the inhibition of the PP2A enzyme, which is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting this enzyme, PHPS1 can induce cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Biochemical and Physiological Effects
N-cyclohexyl-N,2-dimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, inhibit the accumulation of beta-amyloid protein in the brain, and modulate the activity of various signaling pathways involved in cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-cyclohexyl-N,2-dimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide in lab experiments include its high potency and selectivity for the PP2A enzyme, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential use in treating Alzheimer's disease. However, its limitations include its potential toxicity and side effects, as well as the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of N-cyclohexyl-N,2-dimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide. These include further research into its mechanism of action and potential therapeutic applications, as well as the development of more potent and selective inhibitors of the PP2A enzyme. Additionally, the use of PHPS1 in combination with other anticancer agents may enhance its efficacy and reduce potential toxicity. Finally, the development of new synthetic methods for the production of PHPS1 may improve its yield and make it more accessible for research and clinical use.
Conclusion
In conclusion, N-cyclohexyl-N,2-dimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide is a potent and selective inhibitor of the PP2A enzyme that has shown promise as a potential therapeutic agent for cancer treatment and Alzheimer's disease. Its mechanism of action involves the induction of cell cycle arrest and apoptosis in cancer cells and the inhibition of beta-amyloid protein accumulation in the brain. While there are limitations to its use, further research into its potential therapeutic applications and the development of more potent and selective inhibitors of the PP2A enzyme may lead to new treatments for these diseases.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N,2-dimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide has been extensively studied for its potential use in various scientific research applications. It has been shown to have anticancer properties by inhibiting the PP2A enzyme, which is involved in cell proliferation and tumor growth. PHPS1 has also been studied for its potential use in treating Alzheimer's disease, as it can inhibit the accumulation of beta-amyloid protein in the brain.
Propiedades
IUPAC Name |
N-cyclohexyl-N,2-dimethyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-15-12-13-16(21-18-10-6-7-11-19(18)22(26)24-23-21)14-20(15)29(27,28)25(2)17-8-4-3-5-9-17/h6-7,10-14,17H,3-5,8-9H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSMPZZQFBAPKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)S(=O)(=O)N(C)C4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[(cyclohexylamino)carbonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4836486.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B4836503.png)
![4-cyano-5-[(2-iodobenzoyl)amino]-N,N,3-trimethyl-2-thiophenecarboxamide](/img/structure/B4836504.png)
![2-bromo-6-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-furoate](/img/structure/B4836512.png)
![6-{[(3-{[(2-furylmethyl)amino]carbonyl}-1-methyl-1H-pyrazol-4-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4836519.png)
![4-(4-sec-butylphenyl)-2-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-5-methyl-3-thiophenecarbonitrile](/img/structure/B4836523.png)
![N-(2,3-dichlorophenyl)-2-[(4-nitrobenzyl)oxy]benzamide](/img/structure/B4836530.png)

![N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylthiourea](/img/structure/B4836565.png)
![9-(1,1-dimethylpropyl)-2-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4836578.png)


![methyl 2-({[2-(4-tert-butylphenyl)-4-quinolinyl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4836587.png)